molecular formula C17H21NO4 B121219 Preskimmianine CAS No. 38695-41-9

Preskimmianine

Cat. No. B121219
CAS RN: 38695-41-9
M. Wt: 303.35 g/mol
InChI Key: OAEZQCLAAGSHHA-UHFFFAOYSA-N
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Description

Preskimmianine is a natural product found in Dictamnus albus, Boronia pinnata, and Citrus maxima . It is a secondary metabolite type furoquinoline alkaloid .


Molecular Structure Analysis

The molecular formula of Preskimmianine is C17H21NO4 . Its IUPAC name is 4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one . The molecular weight is 303.35 g/mol .


Physical And Chemical Properties Analysis

Preskimmianine has a molecular weight of 303.35 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The topological polar surface area is 56.8 Ų . The complexity is 479 .

Scientific Research Applications

Alzheimer’s Disease Treatment

Preskimmianine: has been identified as a potential acetylcholinesterase (AChE) inhibitor . AChE inhibitors are a class of compounds that can increase cholinergic transmission by blocking the degradation of acetylcholine, which is beneficial in treating Alzheimer’s disease (AD). By inhibiting AChE, Preskimmianine could potentially alleviate cognitive defects in AD patients and act as a disease-modifying agent by preventing the assembly of β-amyloid peptide into amyloid plaques .

Neuroprotection

Studies have shown that Preskimmianine exhibits neuroprotective effects. It has been evaluated for its efficacy in reducing the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 microglia . This suggests that Preskimmianine could be beneficial in the treatment of neuroinflammatory conditions and may protect neurons from damage induced by neurotoxicity .

Anti-inflammatory Activity

The anti-inflammatory properties of Preskimmianine are noteworthy. It has been found to inhibit the production of inflammatory cytokines such as TNFα and IL-6, as well as reducing the secretion of NO and PGE2 . These findings indicate that Preskimmianine could be used to develop treatments for various inflammatory diseases.

Anticancer Activity

Preskimmianine: has been isolated from plants that have shown anticancer activities in pharmacological studies . While the direct anticancer effects of Preskimmianine have not been extensively studied, its presence in these plants suggests potential applications in cancer research, possibly as a lead compound for the development of new anticancer drugs.

Antispasmodic and Analgesic Activities

Traditional uses of plants containing Preskimmianine include the treatment of gastrointestinal diseases, which may be attributed to its antispasmodic and analgesic properties . This indicates a potential application in developing treatments for conditions that involve muscle spasms and pain.

Acetylcholinesterase Inhibitor for Cognitive Enhancement

Beyond its potential use in AD treatment, Preskimmianine as an AChE inhibitor could be explored for cognitive enhancement in other neurological disorders where cholinergic deficits are implicated . This could include conditions like dementia, Parkinson’s disease, and others where cognitive function is compromised.

Future Directions

While the pharmacological properties of Preskimmianine justify its usage in drug development, some aspects such as the extensive mechanism of action, structure-activity relationship, toxicological, and clinical studies demand more research .

properties

IUPAC Name

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEZQCLAAGSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Preskimmianine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Preskimmianine and where is it found?

A1: Preskimmianine is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].

Q2: Has Preskimmianine been investigated for any biological activities?

A2: While Preskimmianine itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing Preskimmianine, alongside other alkaloids, have shown some promising activities:

  • Antifungal Activity: Extracts from Acronychia oligophylebia containing Preskimmianine exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].
  • Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained Preskimmianine, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.

Q3: What is the structure of Preskimmianine?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Preskimmianine, they highlight its close structural relationship to Skimmianine. Preskimmianine is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on Preskimmianine would be required to obtain the detailed structural information.

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